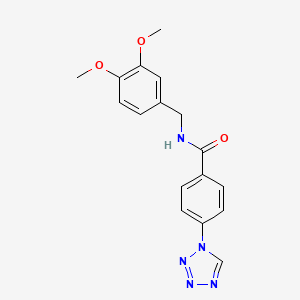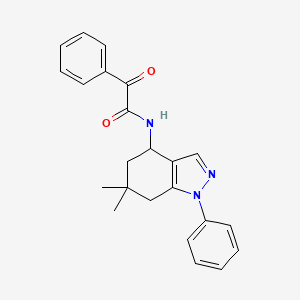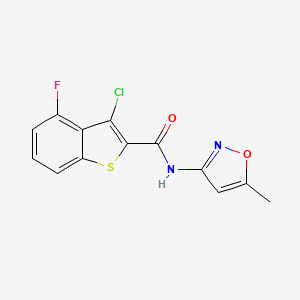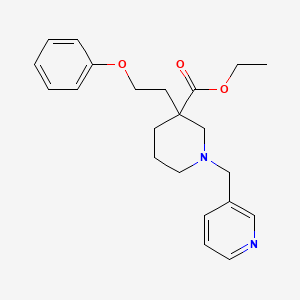![molecular formula C19H18F3NO4 B6040754 [1-(5-methoxy-2-furoyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B6040754.png)
[1-(5-methoxy-2-furoyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(5-methoxy-2-furoyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone, commonly known as MTPE, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been developed for its potential use in various scientific applications.
Wirkmechanismus
MTPE acts as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. By blocking this receptor, MTPE can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
MTPE has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine. MTPE has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and N-methyl-D-aspartate (NMDA) receptors.
Vorteile Und Einschränkungen Für Laborexperimente
MTPE has several advantages for lab experiments. It is a highly selective antagonist for the α7 nAChR, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. MTPE is also relatively stable and can be easily synthesized in large quantities.
However, there are also limitations to the use of MTPE in lab experiments. It has a relatively short half-life, which can make it difficult to use in certain experiments. MTPE is also a synthetic compound, which means that its effects may not accurately reflect those of naturally occurring compounds.
Zukünftige Richtungen
There are several future directions for the use of MTPE in scientific research. One potential direction is the development of new drugs for the treatment of various neurological disorders. MTPE has shown promise in modulating the activity of various neurotransmitters and ion channels, which could be useful in the development of new drugs.
Another potential direction is the investigation of the role of the α7 nAChR in various physiological processes. MTPE can be used as a tool to investigate the role of this receptor in learning and memory, attention, and synaptic plasticity.
Conclusion:
In conclusion, [1-(5-methoxy-2-furoyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone, or MTPE, is a synthetic compound that has gained significant attention in scientific research. It has shown potential in various scientific applications, including neuroscience, pharmacology, and medicinal chemistry. MTPE acts as a selective antagonist for the α7 nAChR and has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for its use in scientific research.
Synthesemethoden
MTPE is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method involves the reaction of 5-methoxy-2-furoyl chloride with piperidine in the presence of a base to form 1-(5-methoxy-2-furoyl)-3-piperidinol. This intermediate product is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base to form MTPE.
Wissenschaftliche Forschungsanwendungen
MTPE has shown potential in various scientific applications, including neuroscience, pharmacology, and medicinal chemistry. It has been studied for its potential use as a tool for investigating the role of certain receptors in the brain. MTPE has also been studied for its potential use in the development of new drugs for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
[1-(5-methoxyfuran-2-carbonyl)piperidin-3-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-26-16-9-8-15(27-16)18(25)23-10-2-3-13(11-23)17(24)12-4-6-14(7-5-12)19(20,21)22/h4-9,13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUHQPBQIUXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6040675.png)

![3-[4-(acetylamino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6040685.png)
![2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide](/img/structure/B6040702.png)
![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6040709.png)


![N-(2-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6040753.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6040755.png)
![2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide](/img/structure/B6040760.png)
![[1-(2,5-dimethoxy-4-methylbenzyl)propyl]amine hydrochloride](/img/structure/B6040767.png)

![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6040780.png)
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine](/img/structure/B6040787.png)